molecular formula C9H9F5N2O2 B11850127 Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate

Katalognummer: B11850127
Molekulargewicht: 272.17 g/mol
InChI-Schlüssel: XXQOFMKGECHWBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The perfluoroethyl group attached to the pyrrole ring imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced via a nucleophilic substitution reaction using a perfluoroalkyl halide.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The perfluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique chemical properties due to the presence of the perfluoroethyl group.

Wirkmechanismus

The mechanism of action of Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 1-amino-4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
  • Ethyl 1-amino-4-(pentafluoroethyl)-1H-pyrrole-2-carboxylate
  • Ethyl 1-amino-4-(heptafluoroethyl)-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased stability and resistance to metabolic degradation. This makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C9H9F5N2O2

Molekulargewicht

272.17 g/mol

IUPAC-Name

ethyl 1-amino-4-(1,1,2,2,2-pentafluoroethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C9H9F5N2O2/c1-2-18-7(17)6-3-5(4-16(6)15)8(10,11)9(12,13)14/h3-4H,2,15H2,1H3

InChI-Schlüssel

XXQOFMKGECHWBM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CN1N)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.